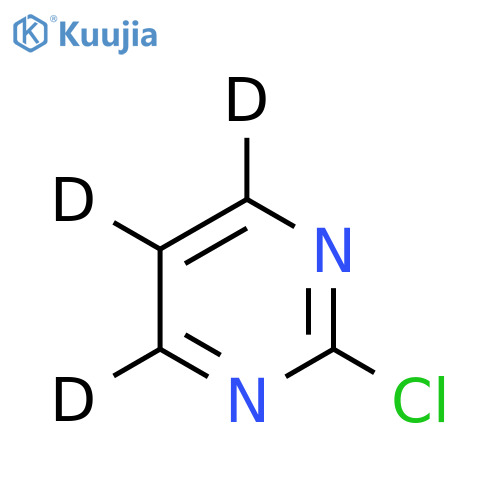Cas no 1065473-08-6 (2-Chloropyrimidine-d3)

2-Chloropyrimidine-d3 化学的及び物理的性質
名前と識別子
-
- 2-Chloropyrimidine-d3
-
- インチ: 1S/C4H3ClN2/c5-4-6-2-1-3-7-4/h1-3H/i1D,2D,3D
- InChIKey: UNCQVRBWJWWJBF-CBYSEHNBSA-N
- SMILES: ClC1=NC([2H])=C([2H])C([2H])=N1
2-Chloropyrimidine-d3 Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C380854-1mg |
2-Chloropyrimidine-d3 |
1065473-08-6 | 1mg |
$201.00 | 2023-05-18 | ||
| TRC | C380854-10mg |
2-Chloropyrimidine-d3 |
1065473-08-6 | 10mg |
$1596.00 | 2023-05-18 | ||
| TRC | C380852-1mg |
2-Chloropyrimidine-d3 (Major) |
1065473-08-6 | 1mg |
$ 184.00 | 2023-09-08 | ||
| TRC | C380852-10mg |
2-Chloropyrimidine-d3 (Major) |
1065473-08-6 | 10mg |
$ 1455.00 | 2023-09-08 | ||
| TRC | C380854-5mg |
2-Chloropyrimidine-d3 |
1065473-08-6 | 5mg |
$925.00 | 2023-05-18 | ||
| TRC | C380852-5mg |
2-Chloropyrimidine-d3 (Major) |
1065473-08-6 | 5mg |
$ 845.00 | 2023-09-08 |
2-Chloropyrimidine-d3 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2-Chloropyrimidine-d3に関する追加情報
2-Chloropyrimidine-d3 (CAS No. 1065473-08-6): A Comprehensive Guide to Its Properties and Applications
2-Chloropyrimidine-d3 (CAS No. 1065473-08-6) is a deuterated derivative of 2-chloropyrimidine, a compound of significant interest in pharmaceutical and chemical research. The incorporation of deuterium atoms enhances its utility in various scientific applications, particularly in drug development and metabolic studies. This article delves into the properties, synthesis, and applications of 2-Chloropyrimidine-d3, while also addressing common queries and trends in the field.
The molecular formula of 2-Chloropyrimidine-d3 is C4HD3ClN2, with a molecular weight of approximately 118.56 g/mol. The deuterium substitution at specific positions makes this compound invaluable for isotope labeling studies, a technique widely used in pharmaceutical research to track metabolic pathways and improve drug stability. Researchers often seek deuterated compounds like 2-Chloropyrimidine-d3 for their ability to provide clearer insights into reaction mechanisms and biological processes.
One of the most searched topics related to 2-Chloropyrimidine-d3 is its role in drug discovery. With the increasing demand for precision medicine, deuterated compounds are gaining traction due to their potential to enhance drug efficacy and reduce side effects. For instance, the deuterium kinetic isotope effect (DKIE) can significantly alter the metabolic profile of a drug, leading to improved pharmacokinetics. This makes 2-Chloropyrimidine-d3 a critical tool for medicinal chemists aiming to develop next-generation therapeutics.
Another area of interest is the synthesis of 2-Chloropyrimidine-d3. The compound is typically prepared through the deuteration of 2-chloropyrimidine using specialized reagents and catalysts. Researchers often inquire about the optimal conditions for its synthesis, including temperature, pressure, and solvent choices. Understanding these parameters is crucial for achieving high yields and purity, which are essential for analytical standards and reference materials.
In addition to its pharmaceutical applications, 2-Chloropyrimidine-d3 is also used in NMR spectroscopy and mass spectrometry. Its unique isotopic signature allows for precise detection and quantification in complex mixtures, making it a preferred choice for analytical chemists. The compound’s stability and compatibility with various analytical techniques further contribute to its widespread adoption in research laboratories.
The market for deuterated compounds, including 2-Chloropyrimidine-d3, is expanding rapidly. A growing number of pharmaceutical companies are investing in deuterium-labeled drugs, driven by the success of FDA-approved deuterated medications like Deutetrabenazine. This trend underscores the importance of 2-Chloropyrimidine-d3 as a building block for innovative therapies. Industry reports suggest that the global demand for such compounds will continue to rise, fueled by advancements in drug development and personalized medicine.
Safety and handling of 2-Chloropyrimidine-d3 are also common concerns among researchers. While the compound is not classified as hazardous under standard conditions, proper laboratory practices should always be followed. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation. These precautions align with the broader emphasis on laboratory safety and sustainable chemistry, topics that resonate strongly with today’s scientific community.
Looking ahead, the versatility of 2-Chloropyrimidine-d3 positions it as a key player in emerging fields such as proteomics and metabolomics. Its ability to serve as a stable isotopic label opens new avenues for exploring biological systems at the molecular level. As research methodologies evolve, the demand for high-quality deuterated compounds like 2-Chloropyrimidine-d3 is expected to grow, solidifying its role in cutting-edge science.
In summary, 2-Chloropyrimidine-d3 (CAS No. 1065473-08-6) is a multifaceted compound with broad applications in pharmaceuticals, analytical chemistry, and beyond. Its unique properties and growing relevance in isotope labeling and drug development make it a subject of ongoing interest. By staying informed about the latest trends and advancements, researchers can fully leverage the potential of this remarkable compound.
1065473-08-6 (2-Chloropyrimidine-d3) Related Products
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)




